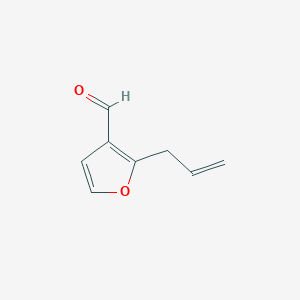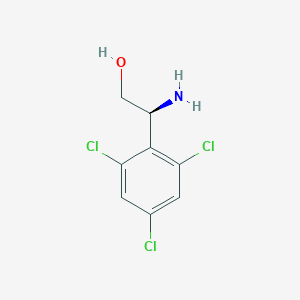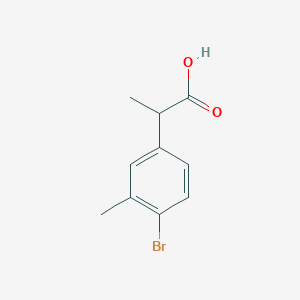
2-(Prop-2-en-1-yl)furan-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-yl)furan-3-carbaldehyde: is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a prop-2-en-1-yl group and an aldehyde group at the 3-position. Furans are known for their reactivity and versatility in various chemical reactions, making them valuable in synthetic chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the aldol condensation of furan-2-carbaldehyde (furfural) with prop-2-en-1-yl derivatives. This reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out in a solvent like methanol at room temperature . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by dehydration to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the hydroarylation of furanic conjugated enones by arenes under superelectrophilic activation. This process utilizes strong acids like triflic acid or aluminum chloride as catalysts and can achieve high yields of the target compound . The use of renewable carbohydrate feedstocks, such as furfural and 5-hydroxymethylfurfural, as starting materials is also explored for sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-en-1-yl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(Prop-2-en-1-yl)furan-3-carboxylic acid.
Reduction: 2-(Prop-2-en-1-yl)furan-3-methanol.
Substitution: 2-(Prop-2-en-1-yl)-5-bromofuran-3-carbaldehyde (for halogenation).
Applications De Recherche Scientifique
2-(Prop-2-en-1-yl)furan-3-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Prop-2-en-1-yl)furan-3-carbaldehyde depends on its specific application. In antimicrobial research, its activity is attributed to the interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: A furan derivative with an aldehyde group at the 2-position. It is a key starting material for the synthesis of various furan compounds.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position. It is derived from renewable carbohydrate feedstocks and is used in the production of bio-based chemicals.
2,5-Diformylfuran: A furan derivative with aldehyde groups at the 2- and 5-positions.
Uniqueness
2-(Prop-2-en-1-yl)furan-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the prop-2-en-1-yl group enhances its potential for further functionalization and derivatization, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-prop-2-enylfuran-3-carbaldehyde |
InChI |
InChI=1S/C8H8O2/c1-2-3-8-7(6-9)4-5-10-8/h2,4-6H,1,3H2 |
Clé InChI |
ZSODIRYPKLPRQD-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)






![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
